molecular formula C21H25N3O2S B6430295 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide CAS No. 2097894-76-1

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B6430295
CAS No.: 2097894-76-1
M. Wt: 383.5 g/mol
InChI Key: XWMGGVIXBREIBI-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazole-thiophene hybrid scaffold. The compound integrates a 3,5-dimethylpyrazole moiety, a thiophen-3-yl group, and a 4-ethoxyphenylacetamide chain. Pyrazole rings are known for their versatility in medicinal chemistry due to hydrogen-bonding capabilities, while thiophene contributes to π-π interactions and solubility modulation.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-4-26-19-7-5-17(6-8-19)12-21(25)22-13-20(18-9-10-27-14-18)24-16(3)11-15(2)23-24/h5-11,14,20H,4,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMGGVIXBREIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole-Based Acetamides

Compounds such as 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) () share the 4-ethoxyphenylacetamide backbone but replace the pyrazole-thiophene unit with an indazole core. Indazole derivatives are often synthesized via Buchwald-Hartwig amination or palladium-catalyzed coupling (e.g., using Pd2(dba)3 and BINAP ligands) . Compared to the target compound, indazole analogs exhibit:

Feature Target Compound Indazole Analog (6b)
Core Structure Pyrazole-thiophene Indazole
Key Substituents 4-Ethoxyphenyl, 3,5-dimethylpyrazole 4-Ethoxyphenyl, 2-fluoroaniline
Synthesis Complexity Multi-step (e.g., coupling, protection) Multi-step (e.g., amination, deprotection)
Bioactivity Not reported Anti-proliferative ()

Thiazole-Containing Acetamides

N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide () replaces the thiophene ring with a thiazole group. Key differences include:

  • Synthetic routes : Thiazole rings are often constructed via Hantzsch synthesis, whereas thiophene derivatives may require cross-coupling reactions .

Halogen-Substituted Analogs

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () highlights the impact of halogenation:

  • Crystal packing : Chlorine atoms induce stronger van der Waals interactions and N–H⋯N hydrogen bonds (R₂²(8) motif), improving crystallinity and stability .

Pyrazole Derivatives with Fluorinated Substituents

Compound 189 () features difluoromethylpyrazole and chlorinated indazole groups. Fluorination typically:

  • Increases metabolic stability : C–F bonds resist oxidative degradation.
  • Alters steric effects : Difluoromethyl groups may hinder rotational freedom compared to methyl groups in the target compound .

Implications for Drug Design

  • Pyrazole vs. indazole : Indazole cores may offer superior bioactivity but require more complex synthesis.
  • Thiophene vs. thiazole : Thiazole improves solubility, while thiophene enhances aromatic interactions.
  • Substituent effects : Ethoxy groups balance lipophilicity, whereas halogens or fluorinated groups optimize binding and stability .

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